molecular formula C18H15Cl2N5O4S B11078401 3,5-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide

3,5-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide

Cat. No.: B11078401
M. Wt: 468.3 g/mol
InChI Key: FVPZJNOYHVOVIZ-UHFFFAOYSA-N
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Description

3,5-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides and triazines. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes both sulfonamide and triazine moieties, contributes to its wide range of chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dichlorobenzenesulfonamide with 4-ethoxy-6-phenyl-1,3,5-triazine-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide, triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out in solvents such as dichloromethane, ethanol, or water, depending on the specific reaction requirements .

Major Products Formed

The major products formed from the reactions of this compound include various substituted derivatives, oxidized or reduced forms, and complex adducts with other organic molecules .

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to cell death or growth inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,5-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide stands out due to its unique combination of sulfonamide and triazine moieties. This structural feature contributes to its diverse chemical reactivity and broad range of biological activities .

Properties

Molecular Formula

C18H15Cl2N5O4S

Molecular Weight

468.3 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)sulfonyl-3-(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)urea

InChI

InChI=1S/C18H15Cl2N5O4S/c1-2-29-18-22-15(11-6-4-3-5-7-11)21-16(24-18)23-17(26)25-30(27,28)14-9-12(19)8-13(20)10-14/h3-10H,2H2,1H3,(H2,21,22,23,24,25,26)

InChI Key

FVPZJNOYHVOVIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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